Bombesin peptide structure and amino acid sequence
Bombesin peptide structure and amino acid sequence
An In-depth Technical Guide to Bombesin Peptide: Structure, Function, and Experimental Analysis
Introduction
Bombesin (BBS) is a 14-amino acid peptide originally isolated from the skin of the European fire-bellied toad, Bombina bombina.[1] It belongs to a larger family of bombesin-like peptides, which are widely distributed in the neural and endocrine cells of mammals.[2] The two primary mammalian homologues are Gastrin-Releasing Peptide (GRP) and Neuromedin B (NMB).[1][3] These peptides exert a wide range of physiological effects, including the regulation of gastrointestinal hormone release, smooth muscle contraction, feeding behavior, and cell growth, by activating a specific family of G-protein-coupled receptors (GPCRs).[4] Due to the overexpression of bombesin receptors in various human cancers, such as prostate, breast, and small cell lung cancer, bombesin and its analogs have become attractive targets for the development of diagnostic and therapeutic agents. This guide provides a detailed overview of the structure, amino acid sequence, receptor interactions, signaling pathways, and key experimental methodologies relevant to bombesin research.
Structure and Amino Acid Sequence
Bombesin and its related peptides are synthesized as larger precursor proteins that are enzymatically processed to their mature, active forms. The mature peptides typically range from eight to fourteen residues in length. The C-terminal region is highly conserved and essential for biological activity.
Amino Acid Sequences
The primary structures of amphibian bombesin and its key mammalian counterparts, GRP and NMB, are detailed below. GRP shares high homology with bombesin at its C-terminus, whereas NMB shows some variation.
| Peptide Name | Origin | Amino Acid Sequence | Length |
| Bombesin (BBS) | Amphibian (Bombina bombina) | pGlu-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH₂ | 14 aa |
| Gastrin-Releasing Peptide (GRP) | Mammalian (Porcine) | Ala-Pro-Val-Ser-Val-Gly-Gly-Gly-Thr-Val-Leu-Ala-Lys-Met-Tyr-Pro-Arg-Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met-NH₂ | 27 aa |
| Neuromedin B (NMB) | Mammalian (Porcine) | Gly-Asn-Leu-Trp-Ala-Thr-Gly-His-Phe-Met-NH₂ | 10 aa |
| Canine GRP-27 | Mammalian (Canine) | Ala-Pro-Val-Pro-Gly-Gly-Gln-Gly-Thr-Val-Leu-Asp-Lys-Met-Tyr-Pro-Arg-Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met-NH₂ | 27 aa |
Note: pGlu denotes pyroglutamic acid. Sequences are derived from various sources.
Bombesin Receptors and Binding Affinities
The biological effects of bombesin-like peptides are mediated by three main GPCR subtypes:
-
BB₁ Receptor (NMBR) : Shows a preference for Neuromedin B.
-
BB₂ Receptor (GRPR) : Shows a preference for Gastrin-Releasing Peptide.
-
BB₃ Receptor (BRS-3) : An orphan receptor with no known high-affinity natural ligand.
The binding affinity of various ligands to these receptors is a critical parameter in drug development and is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).
Receptor Binding Affinity Data
The following table summarizes the binding affinities of selected bombesin analogs for the Gastrin-Releasing Peptide Receptor (GRPR), which is frequently overexpressed in human tumors. The data is derived from competitive binding assays using GRPR-expressing cells, such as the human prostate cancer cell line PC-3.
| Compound/Ligand | Cell Line | Radioligand | Binding Affinity (Kᵢ or IC₅₀, nM) | Reference |
| Bombesin | Human Prostate Cancer | ¹²⁵I-[Tyr⁴]bombesin | ~1.5 | |
| [¹⁷⁷Lu]Lu-AMBA | PC-3 | ¹²⁵I-[Tyr⁴]bombesin | 0.33 ± 0.16 | |
| [¹⁷⁷Lu]Lu-TacsBOMB5 | PC-3 | ¹²⁵I-[Tyr⁴]bombesin | 12.6 ± 1.02 | |
| [⁶⁸Ga]Ga-LW02060 (Agonist) | PC-3 | ¹²⁵I-[Tyr⁴]bombesin | 5.57 ± 2.47 | |
| [⁶⁸Ga]Ga-LW02080 (Antagonist) | PC-3 | ¹²⁵I-[Tyr⁴]bombesin | 21.7 ± 6.69 | |
| In-DOTA-β-Ala-BBN[7–14]NH₂ | PC-3 | ¹²⁵I-Tyr⁴-BBN | 2.1 ± 0.2 | |
| In-DOTA-8-Aoc-BBN[7–14]NH₂ | PC-3 | ¹²⁵I-Tyr⁴-BBN | 1.1 ± 0.1 | |
| GRP (14-27) | MC-26 Mouse Colon Cancer | ¹²⁵I-GRP | ~0.45 (High affinity site) |
Intracellular Signaling Pathways
Activation of bombesin receptors, particularly the GRPR, initiates a cascade of intracellular signaling events. These pathways are primarily coupled through the Gq/11 and G12/13 families of heterotrimeric G-proteins.
Key signaling events include:
-
Phospholipase C (PLC) Activation : The Gαq subunit activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Mobilization : IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).
-
Protein Kinase C (PKC) Activation : DAG and elevated Ca²⁺ levels synergistically activate PKC, which phosphorylates numerous downstream targets, influencing cell growth and proliferation.
-
EGFR Transactivation : A critical pathway for the growth-promoting effects of bombesin involves the transactivation of the Epidermal Growth Factor Receptor (EGFR). This can occur through Src kinase-mediated activation of matrix metalloproteinases (MMPs), which cleave and release EGFR ligands like heparin-binding EGF (HB-EGF).
Caption: Bombesin Receptor (GRPR) Signaling Pathways.
Key Experimental Protocols
Characterizing the interaction between bombesin analogs and their receptors requires specific biochemical and cell-based assays.
Competitive Receptor Binding Assay
This assay determines the binding affinity (IC₅₀ or Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for receptor binding.
Methodology:
-
Cell Culture : Plate GRPR-expressing cells (e.g., PC-3 human prostate cancer cells) in 24-well plates and culture until a suitable confluency is reached (e.g., 2 x 10⁵ cells/well).
-
Assay Preparation : Wash cells with an ice-cold binding buffer (e.g., RPMI 1640 with 0.2% BSA and 20 mM HEPES).
-
Competition : Add a constant concentration of a radioligand (e.g., 0.01 nM ¹²⁵I-[Tyr⁴]Bombesin) to each well along with varying concentrations of the unlabeled test compound (competitor), typically from 1 pM to 10 µM.
-
Incubation : Incubate the plates at 37°C for 1 hour with gentle agitation to allow binding to reach equilibrium.
-
Washing : Aspirate the medium and wash the cells twice with ice-cold PBS to remove unbound radioligand.
-
Cell Lysis & Counting : Solubilize the cells (e.g., using trypsin or NaOH) and measure the bound radioactivity using a gamma counter.
-
Data Analysis : Plot the percentage of specific binding against the log concentration of the competitor. Use non-linear regression to fit a sigmoidal dose-response curve and calculate the IC₅₀ value.
Caption: Workflow for a Competitive Receptor Binding Assay.
Intracellular Calcium Mobilization Assay
This functional assay measures receptor activation by detecting the transient increase in intracellular calcium concentration following agonist stimulation.
Methodology:
-
Cell Preparation : Harvest GRPR-expressing cells and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer.
-
Stimulation : Place the cell suspension in a fluorometer. After establishing a stable baseline fluorescence, inject the test compound (agonist or antagonist) into the cuvette.
-
Measurement : Record the change in fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Data Analysis : The peak fluorescence response is used to quantify the agonist's potency (EC₅₀) or the antagonist's inhibitory effect. Positive controls like ATP and a known bombesin agonist are used for comparison.
Radioligand Internalization Assay
This assay quantifies the extent to which a radiolabeled bombesin analog is transported into the cell after binding to its surface receptor, a key property for radiopharmaceutical therapy.
Methodology:
-
Cell Plating : Seed cells in culture dishes and grow for 48 hours.
-
Incubation : Rinse cells with internalization medium (e.g., DMEM with 1% FBS) and add the radiolabeled bombesin analog. Incubate at 37°C for various time points (e.g., 0, 30, 60, 120 minutes).
-
Fractionation : At each time point, stop the internalization by placing the dishes on ice.
-
Surface-Bound Radioactivity : Collect the supernatant and wash the cells with an acidic buffer (e.g., glycine buffer, pH 2.8) to strip surface-bound ligands. The radioactivity in this acid wash represents the surface-bound fraction.
-
Internalized Radioactivity : Lyse the remaining cells with a basic solution (e.g., 1N NaOH). The radioactivity in the lysate represents the internalized fraction.
-
-
Counting and Analysis : Measure the radioactivity in all fractions using a gamma counter. Express the internalized radioactivity as a percentage of the total cell-associated radioactivity (surface-bound + internalized).
